molecular formula C19H22ClNO5S B4301407 ethyl 3-{[(4-chlorophenyl)sulfonyl]amino}-3-(4-ethoxyphenyl)propanoate

ethyl 3-{[(4-chlorophenyl)sulfonyl]amino}-3-(4-ethoxyphenyl)propanoate

Cat. No. B4301407
M. Wt: 411.9 g/mol
InChI Key: OWSGKLQDGCLVRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-{[(4-chlorophenyl)sulfonyl]amino}-3-(4-ethoxyphenyl)propanoate, also known as EACS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in both medicinal and agricultural fields.

Mechanism of Action

The mechanism of action of ethyl 3-{[(4-chlorophenyl)sulfonyl]amino}-3-(4-ethoxyphenyl)propanoate involves the inhibition of specific enzymes involved in the growth and proliferation of cancer cells and weed species. ethyl 3-{[(4-chlorophenyl)sulfonyl]amino}-3-(4-ethoxyphenyl)propanoate works by blocking the activity of the enzyme dihydrofolate reductase, which is essential for the synthesis of DNA and RNA in cancer cells and weed species.
Biochemical and Physiological Effects:
ethyl 3-{[(4-chlorophenyl)sulfonyl]amino}-3-(4-ethoxyphenyl)propanoate has been shown to have a low toxicity profile in both animal and human studies. However, some studies have reported potential adverse effects on liver function and reproductive health. Further research is needed to fully understand the biochemical and physiological effects of ethyl 3-{[(4-chlorophenyl)sulfonyl]amino}-3-(4-ethoxyphenyl)propanoate.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl 3-{[(4-chlorophenyl)sulfonyl]amino}-3-(4-ethoxyphenyl)propanoate in lab experiments is its specificity towards certain enzymes, which allows for targeted inhibition of specific biological pathways. However, the synthesis of ethyl 3-{[(4-chlorophenyl)sulfonyl]amino}-3-(4-ethoxyphenyl)propanoate is a complex and time-consuming process, which may limit its widespread use in research.

Future Directions

Future research on ethyl 3-{[(4-chlorophenyl)sulfonyl]amino}-3-(4-ethoxyphenyl)propanoate should focus on its potential use as a treatment for various types of cancer and as a herbicide in agriculture. Additionally, further studies are needed to fully understand the biochemical and physiological effects of ethyl 3-{[(4-chlorophenyl)sulfonyl]amino}-3-(4-ethoxyphenyl)propanoate and to develop more efficient synthesis methods.

Scientific Research Applications

Ethyl 3-{[(4-chlorophenyl)sulfonyl]amino}-3-(4-ethoxyphenyl)propanoate has been extensively studied for its potential use as a herbicide due to its ability to inhibit the growth of specific weed species. Additionally, ethyl 3-{[(4-chlorophenyl)sulfonyl]amino}-3-(4-ethoxyphenyl)propanoate has shown promising results as a potential treatment for certain types of cancer, including breast and lung cancer. Recent studies have also investigated the use of ethyl 3-{[(4-chlorophenyl)sulfonyl]amino}-3-(4-ethoxyphenyl)propanoate as a potential anti-inflammatory agent.

properties

IUPAC Name

ethyl 3-[(4-chlorophenyl)sulfonylamino]-3-(4-ethoxyphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO5S/c1-3-25-16-9-5-14(6-10-16)18(13-19(22)26-4-2)21-27(23,24)17-11-7-15(20)8-12-17/h5-12,18,21H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWSGKLQDGCLVRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(CC(=O)OCC)NS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-{[(4-chlorophenyl)sulfonyl]amino}-3-(4-ethoxyphenyl)propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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